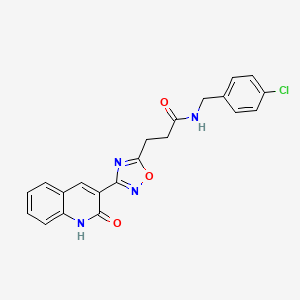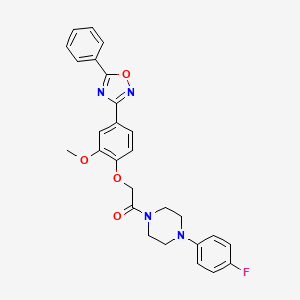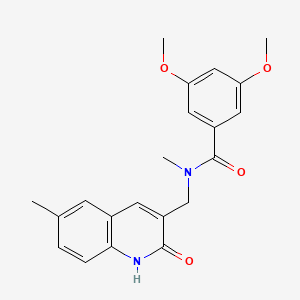
(2-hydroxy-6-methylquinolin-3-yl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxy-6-methylquinolin-3-yl)methyl benzoate, also known as quinoline yellow, is a synthetic organic compound commonly used as a food dye and a fluorescent tracer in biological research. It is a yellowish-green powder that is soluble in water and ethanol. In
Mecanismo De Acción
The mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate as a fluorescent tracer involves its ability to bind to specific cellular structures, such as lysosomes and endosomes. This binding is thought to occur through electrostatic interactions between the positively charged (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate moiety and the negatively charged phospholipid membranes of these organelles. Once bound, the fluorescent properties of the compound allow for the visualization and tracking of the labeled structures.
Biochemical and Physiological Effects
While (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate is generally considered safe for use in biological research, there have been some reports of potential toxicity and adverse effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which could have implications for neurological function. Additionally, it has been shown to induce oxidative stress and DNA damage in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate as a fluorescent tracer is its selectivity for lysosomes and endosomes, which allows for the specific labeling and tracking of these organelles. Additionally, its fluorescent properties make it a useful tool for monitoring intracellular pH and calcium ion concentrations. However, there are some limitations to its use, including potential toxicity and the need for careful optimization of labeling conditions to ensure specificity and minimize background fluorescence.
Direcciones Futuras
There are several potential future directions for research involving (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate. One area of interest is the development of new fluorescent probes based on the (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate scaffold, with improved selectivity and reduced toxicity. Additionally, there is ongoing research into the use of (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Finally, there is potential for the use of (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate as a tool for studying the role of lysosomes and endosomes in various cellular processes, including autophagy and cell signaling.
Métodos De Síntesis
The synthesis of (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate involves the reaction of 2-hydroxy-6-methyl(2-hydroxy-6-methylquinolin-3-yl)methyl benzoate with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through an acid-base-catalyzed esterification mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
(2-hydroxy-6-methylquinolin-3-yl)methyl benzoate has been widely used as a fluorescent tracer in biological research, particularly in the study of cellular trafficking and protein localization. It has been shown to selectively label lysosomes and endosomes in live cells, allowing for the visualization and tracking of these organelles. Additionally, it has been used as a probe for monitoring intracellular pH and calcium ion concentrations.
Propiedades
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12-7-8-16-14(9-12)10-15(17(20)19-16)11-22-18(21)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDZUJHQBQAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)





